molecular formula C13H11NO2 B2441432 3-Amino-2-phenylbenzoic acid CAS No. 91718-53-5

3-Amino-2-phenylbenzoic acid

Cat. No.: B2441432
CAS No.: 91718-53-5
M. Wt: 213.236
InChI Key: OCPBDIONVKTARR-UHFFFAOYSA-N
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Description

3-Amino-2-phenylbenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the benzoic acid core. This compound has garnered significant interest in scientific research due to its potential biological activity and various applications in different fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-2-phenylbenzoic acid are largely determined by its structure, which includes an amino group and a phenyl group attached to a benzoic acid backbone . The amino group can participate in various biochemical reactions, acting as a base to accept protons or forming hydrogen bonds with other molecules . The phenyl group, being a part of the aromatic system, can participate in π-π stacking interactions with other aromatic systems, which could be relevant in its interactions with proteins and other biomolecules .

Cellular Effects

For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the phenyl group in this compound could potentially influence its interactions with cellular components, possibly affecting its cellular effects .

Molecular Mechanism

Given its structure, it could potentially interact with biomolecules through hydrogen bonding (via its amino group) or π-π stacking interactions (via its phenyl group) . These interactions could potentially influence enzyme activity, gene expression, or other cellular processes .

Metabolic Pathways

Amino acids are known to be involved in various metabolic pathways, including those related to protein synthesis and degradation .

Transport and Distribution

Amino acids are generally transported across cell membranes via specific transport proteins .

Subcellular Localization

The localization of a molecule within a cell can significantly influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-phenylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Nitro-2-phenylbenzoic acid.

    Reduction: 3-Amino-2-phenylbenzyl alcohol.

    Substitution: Halogenated derivatives like this compound chloride.

Scientific Research Applications

3-Amino-2-phenylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2-Amino-3-phenylbenzoic acid
  • 4-Amino-2-phenylbenzoic acid
  • 3-Amino-4-phenylbenzoic acid

Comparison: 3-Amino-2-phenylbenzoic acid is unique due to the specific positioning of the amino and phenyl groups on the benzoic acid core. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For instance, the position of the amino group can affect the compound’s ability to form hydrogen bonds and interact with biological targets, leading to differences in its pharmacological properties.

Properties

IUPAC Name

3-amino-2-phenylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPBDIONVKTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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